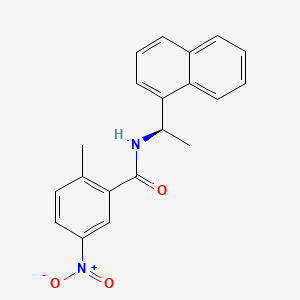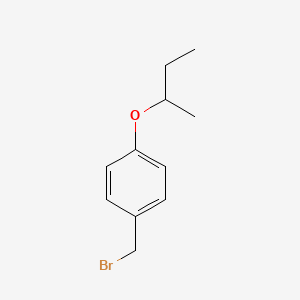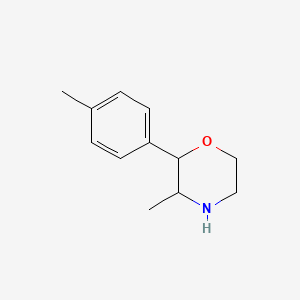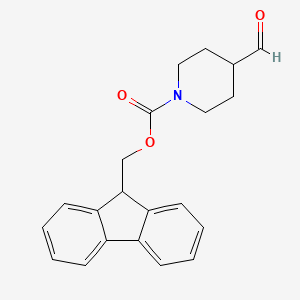
N-FMOC-piperidine-4-carbaldehyde
Vue d'ensemble
Description
N-FMOC-piperidine-4-carbaldehyde is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. The FMOC group, which stands for fluorenylmethyloxycarbonyl, is a protecting group for amines that is base-labile, meaning it can be removed under basic conditions. This compound is essential in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-FMOC-piperidine-4-carbaldehyde can be synthesized through various methods. One common method involves the reaction of piperidine-4-carbaldehyde with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane . The reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated peptide synthesizers. The process includes the use of solid-phase peptide synthesis (SPPS) techniques, where the compound is attached to a resin and subjected to sequential reactions to build the desired peptide chain .
Analyse Des Réactions Chimiques
Types of Reactions: N-FMOC-piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The FMOC group can be removed under basic conditions using reagents like piperidine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed:
Oxidation: N-FMOC-piperidine-4-carboxylic acid.
Reduction: N-FMOC-piperidine-4-methanol.
Substitution: Piperidine-4-carbaldehyde.
Applications De Recherche Scientifique
N-FMOC-piperidine-4-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of N-FMOC-piperidine-4-carbaldehyde primarily involves its role as a protecting group in peptide synthesis. The FMOC group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions. This allows for the sequential addition of amino acids to build the desired peptide chain . The molecular targets and pathways involved include the formation of stable carbamate linkages and the subsequent deprotection to yield the free amine.
Comparaison Avec Des Composés Similaires
N-FMOC-piperidine-4-carbaldehyde can be compared with other similar compounds such as:
N-Boc-piperidine-4-carbaldehyde: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of FMOC.
N-Cbz-piperidine-4-carbaldehyde: Uses a benzyloxycarbonyl (Cbz) protecting group.
N-FMOC-piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: this compound is unique due to the stability and ease of removal of the FMOC group under basic conditions, making it highly suitable for peptide synthesis .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl 4-formylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-13-15-9-11-22(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSOHIVVKREBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207498 | |
| Record name | 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097779-02-6 | |
| Record name | 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1097779-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine](/img/structure/B3184243.png)

![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)
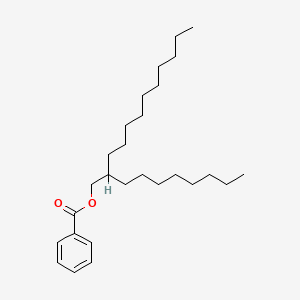

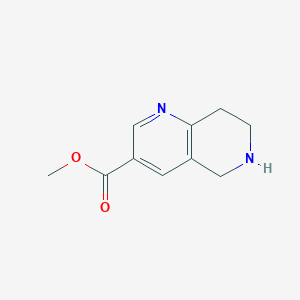
![6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3184271.png)

![2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3184292.png)
